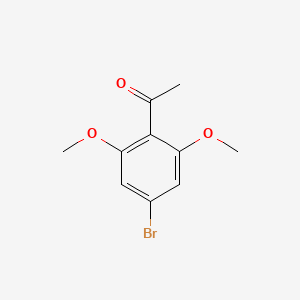

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGUEKPTGCEENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Aromatic Ketones Research

Substituted aromatic ketones, a class of compounds to which 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone belongs, are fundamental precursors in organic chemistry. mdpi.comnih.gov The acetophenone (B1666503) moiety serves as a robust chemical handle for a variety of transformations, including α-functionalization, condensation reactions, and reductions. researchgate.net The specific substitution pattern on the aromatic ring dictates the molecule's electronic properties and, consequently, its reactivity.

In the case of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, the key structural features are:

An Acetyl Group: This group is a versatile functional handle for creating new carbon-carbon and carbon-heteroatom bonds.

Two Methoxy (B1213986) Groups: Positioned at the ortho-positions (C2 and C6), these electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. libretexts.org

A Bromo Group: Located at the para-position (C4), this halogen atom serves as a key site for cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The interplay of these groups on the benzene (B151609) ring creates a unique electronic and steric environment. The methoxy groups, being activating and ortho-para directing, would typically steer incoming electrophiles. libretexts.orglibretexts.org However, with the ortho and para positions already substituted, further electrophilic aromatic substitution is less straightforward, thus highlighting the compound's role as a pre-functionalized building block. Research on functionalized acetophenones has established them as crucial intermediates for the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | 1-(4-bromo-2,6-dimethoxyphenyl)ethanone |

| SMILES | CC(=O)c1c(OC)cc(Br)cc1OC |

| Predicted Melting Point | 102–104°C |

| Predicted Boiling Point | 320°C |

| Solubility | Low in water; soluble in organic solvents like DMSO and ethanol. |

Data sourced from predictive models.

Significance As a Versatile Synthetic Intermediate in Complex Chemical Architectures

The true value of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone lies in its capacity to serve as a versatile intermediate in the synthesis of more complex molecules. The strategic placement of its functional groups allows for a range of selective transformations.

The bromine atom is particularly significant, as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki, Heck, and Sonogashira couplings. This capability is fundamental to the construction of complex molecular backbones found in many pharmaceutical agents and functional materials.

Furthermore, the ketone functionality can undergo a variety of reactions. It can be transformed into amines, alcohols, or alkenes, or it can participate in condensation reactions to form heterocyclic systems. For instance, acetophenones are known precursors for the synthesis of chalcones, which are scaffolds for various bioactive compounds. nih.gov Similarly, bromo-substituted methoxyacetophenones have been utilized as key intermediates in the synthesis of thiazole-substituted hydrazones, which exhibit a range of pharmacological activities. nih.govresearchgate.net

A plausible retrosynthetic analysis for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone suggests its assembly from simpler, pre-functionalized aromatic precursors. Key synthetic strategies would likely involve Friedel-Crafts acylation to introduce the ketone group or halogenation of a dimethoxyacetophenone precursor.

Emerging Research Directions and Underexplored Reactivity Profiles

Regioselective Carbonyl Introduction on Dimethoxyphenyl Substrates

The introduction of the acetyl group onto a dimethoxyphenyl ring is a critical step in the synthesis. The choice of methodology is dictated by the nature of the starting material and the need to avoid undesirable side reactions, such as demethylation of the methoxy groups or formation of isomeric byproducts.

Friedel-Crafts Acylation and Related Electrophilic Aromatic Substitution (EAS) Approaches

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. ucla.edu In the context of synthesizing the target compound's precursor, 1-(2,6-dimethoxyphenyl)ethanone, the reaction would typically involve the acylation of 1,3-dimethoxybenzene (B93181) with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.

The regiochemical outcome of this electrophilic aromatic substitution (EAS) is governed by the powerful activating and ortho-, para-directing effects of the two methoxy groups. libretexts.orgwikipedia.org In 1,3-dimethoxybenzene, the C4 and C6 positions are electronically activated and para to one of the methoxy groups, while the C2 position is ortho to both. Acylation typically occurs preferentially at the C4 position due to reduced steric hindrance, yielding 1-(2,4-dimethoxyphenyl)ethanone as the major product. chegg.com

Strong Lewis acids like aluminum chloride (AlCl₃), while effective, can sometimes cause cleavage of the aryl-alkyl ether bonds. researchgate.net Milder catalysts, such as polyphosphoric acid (PPA), can be employed to circumvent this issue, though reaction conditions must be carefully controlled. researchgate.net Achieving acylation at the C2 position to form the desired 1-(2,6-dimethoxyphenyl)ethanone precursor via this direct route is challenging due to significant steric hindrance from the adjacent methoxy groups.

Palladium-Catalyzed Carbonylations and Other Modern Acylation Techniques

Modern transition-metal-catalyzed reactions offer powerful alternatives to classical EAS methods. Palladium-catalyzed carbonylation, for instance, provides a regioselective route to aryl ketones from aryl halides or triflates. nih.gov This strategy would involve a starting material such as 1-bromo-2,6-dimethoxybenzene, which could be subjected to carbonylation conditions to introduce the acetyl functionality.

This methodology typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand such as Xantphos, and a source of carbon monoxide, which can be CO gas or a solid CO surrogate like molybdenum hexacarbonyl (Mo(CO)₆). nih.govrsc.org The reaction couples the aryl halide with CO and a suitable organometallic reagent to form the ketone. Palladium-catalyzed carbonylations are valued for their functional group tolerance and often proceed under milder conditions than Friedel-Crafts reactions, thus preserving sensitive functionalities like the methoxy groups. researchgate.net

| Feature | Friedel-Crafts Acylation | Palladium-Catalyzed Carbonylation |

| Starting Material | Activated Arene (e.g., 1,3-dimethoxybenzene) | Aryl Halide/Triflate (e.g., 1-bromo-2,6-dimethoxybenzene) |

| Reagents | Acyl Halide/Anhydride, Lewis Acid (AlCl₃, PPA) | CO source, Pd catalyst, Ligand, Base |

| Regioselectivity | Governed by electronic and steric directing effects of ring substituents. | Determined by the position of the halide on the starting material. |

| Key Advantages | Utilizes readily available starting materials. | High regioselectivity, mild conditions, good functional group tolerance. nih.govresearchgate.net |

| Key Disadvantages | Risk of ether cleavage, potential for isomeric mixtures, harsh conditions. researchgate.net | Requires pre-functionalized starting materials, catalyst cost. |

Selective Halogenation Strategies for Aromatic Ring Functionalization

The introduction of a bromine atom onto the 1-(2,6-dimethoxyphenyl)ethanone core requires a selective halogenation method that correctly targets the C4 position of the aromatic ring. This is a non-trivial transformation due to the complex interplay of directing effects from three different substituents.

Direct Bromination Using N-Bromosuccinimide (NBS) and Related Reagents

Direct bromination of activated aromatic rings is commonly achieved using molecular bromine (Br₂) or, for enhanced selectivity and milder conditions, N-Bromosuccinimide (NBS). manac-inc.co.jp NBS is an efficient source of electrophilic bromine, particularly for electron-rich aromatic systems. organic-chemistry.org The reaction is often performed in solvents like acetonitrile (B52724) and can be catalyzed by acids or silica (B1680970) gel to enhance the reactivity of the brominating agent. researchgate.netnih.gov The use of NBS can minimize over-bromination and other side reactions often associated with liquid bromine.

| Reagent | Description | Application Notes |

| Bromine (Br₂) | A powerful but often unselective brominating agent. | Typically used with a Lewis acid catalyst (e.g., FeBr₃) for less activated rings. |

| N-Bromosuccinimide (NBS) | A mild, crystalline solid that is a convenient source of electrophilic bromine. | Highly regioselective for activated arenes; reaction conditions can be tuned for selectivity. organic-chemistry.orgnih.gov |

| Tetraalkylammonium tribromides | Solid, stable reagents that deliver bromine in a controlled manner. | Known for high para-selectivity in the bromination of certain substrates. |

| 1,3-dibromo-5,5-dimethyihydantoin | An efficient source of electrophilic bromine, similar in reactivity to NBS. | Can be less regioselective than NBS in some cases. |

Influence of Methoxy and Acetyl Directing Groups on Bromination Regioselectivity

The regiochemical outcome of the bromination of 1-(2,6-dimethoxyphenyl)ethanone is dictated by the combined electronic and steric influences of the substituents.

Methoxy Groups (-OCH₃) : Located at the C2 and C6 positions, these are strong electron-donating groups that activate the ring towards electrophilic attack. wikipedia.org They are powerful ortho, para-directors, strongly favoring substitution at the C3, C4, and C5 positions. libretexts.orgyoutube.com

Acetyl Group (-COCH₃) : Located at the C1 position, this is a moderately electron-withdrawing and deactivating group. savemyexams.com It acts as a meta-director, favoring substitution at the C3 and C5 positions.

Based purely on electronic effects, the directing influences of the methoxy and acetyl groups are synergistic, strongly favoring electrophilic attack at the C3 and C5 positions. However, the synthesis of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone requires substitution at the C4 position. This outcome suggests that steric factors may play a decisive role. The C3 and C5 positions are sterically hindered, being flanked by both a methoxy and the acetyl group. The C4 position, while electronically less favored (meta to the activating methoxy groups and para to the deactivating acetyl group), is sterically more accessible. Under specific reaction conditions, substitution may be directed to this position, leading to the thermodynamically favored product.

| Position | Electronic Effects | Steric Factors | Predicted Outcome |

| C3, C5 | Highly Favorable: Ortho/para to activating -OCH₃ groups; meta to deactivating -COCH₃ group. | Unfavorable: High steric hindrance from adjacent substituents. | Kinetically favored product. |

| C4 | Unfavorable: Meta to activating -OCH₃ groups; para to deactivating -COCH₃ group. | Favorable: Relatively unhindered and sterically accessible. | Thermodynamically favored product. |

Preparation of α-Brominated Ketone Derivatives (e.g., 2-bromo-1-(2,6-dimethoxyphenyl)ethanone) and Their Utility

Beyond aromatic ring functionalization, the acetyl group itself can be halogenated at the α-carbon (the carbon adjacent to the carbonyl). The synthesis of α-bromo ketones like 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (B57480) is typically achieved through the reaction of the parent ketone with a brominating agent under conditions that favor substitution on the alkyl chain.

Common methods for α-bromination include the use of cupric bromide (CuBr₂) or molecular bromine in a suitable solvent like ethyl acetate (B1210297) or chloroform (B151607). chemicalbook.comnih.gov The reaction proceeds through an enol or enolate intermediate, which acts as a nucleophile and attacks the electrophilic bromine source.

These α-brominated ketone derivatives are highly valuable synthetic intermediates. researchgate.net The α-bromo group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. Notably, α-bromo ketones are key precursors in the synthesis of numerous heterocyclic compounds, such as thiazoles and imidazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Reagent(s) | Product Type |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazole |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | α-Amino ketones, α-Alkoxy ketones, α-Thio ketones |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Ester (after rearrangement) |

| Reformatsky Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy ketone |

Convergent and Divergent Multi-Step Synthetic Pathways

A logical and convergent approach to synthesizing 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone begins with an aromatic precursor that already contains the challenging 1-bromo-3,5-dimethoxy arrangement. A plausible starting material is 1-bromo-3,5-dimethoxybenzene (B32327) . This precursor correctly places the bromine and methoxy groups, simplifying the subsequent functionalization to the introduction of the acetyl group at the C2 position.

The key transformation from this precursor is a Friedel-Crafts acylation. youtube.comlibretexts.org However, the position flanked by two methoxy groups (C2) is highly activated but also sterically hindered. The direct acylation of 1-bromo-3,5-dimethoxybenzene with acetyl chloride or acetic anhydride using a standard Lewis acid catalyst like aluminum chloride (AlCl₃) would be challenging due to this steric hindrance. researchgate.net Alternative acylation methods might be required to achieve the desired product.

Plausible Synthetic Route from 1-bromo-3,5-dimethoxybenzene:

Preparation of Precursor : 1-bromo-3,5-dimethoxybenzene can be synthesized from 1,3,5-tribromobenzene (B165230) by selective nucleophilic substitution with sodium methoxide, or from 3,5-dimethoxyaniline (B133145) via diazotization followed by a Sandmeyer reaction with cuprous bromide.

Acylation : Introduction of the acetyl group onto the 1-bromo-3,5-dimethoxybenzene ring. Given the steric hindrance at the C2 position, a direct Friedel-Crafts acylation may give low yields. Alternative strategies such as a Vilsmeier-Haack formylation followed by reaction with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) and subsequent oxidation could provide a viable pathway.

A divergent or stepwise strategy would involve building the substitution pattern on a simpler aromatic ring. A potential starting material could be 1,3-dimethoxybenzene . The challenge in this approach lies in controlling the regioselectivity of the sequential bromination and acylation steps.

Route A: Acylation followed by Bromination

Acylation of 1,3-dimethoxybenzene : Friedel-Crafts acylation of 1,3-dimethoxybenzene would predominantly yield 1-(2,4-dimethoxyphenyl)ethanone, as the para position (C4) is electronically favored and sterically accessible. Achieving acylation at the C2 position to form 1-(2,6-dimethoxyphenyl)ethanone is difficult and would require specialized directing group strategies not commonly employed for this substrate.

Bromination : If 1-(2,6-dimethoxyphenyl)ethanone could be synthesized, its subsequent bromination would be directed by the powerful activating effects of the two methoxy groups to the para position (C4), yielding the target compound. The acetyl group's meta-directing effect would also favor substitution at this position.

Route B: Bromination followed by Acylation

Bromination of 1,3-dimethoxybenzene : The bromination of 1,3-dimethoxybenzene with a reagent like Br₂ in acetic acid would yield 1-bromo-2,4-dimethoxybenzene as the major product. The high activation from the methoxy groups leads to substitution ortho and para to them.

Further Functionalization : This route does not easily lead to the desired 2,6-dimethoxy pattern.

Due to these regiochemical challenges, the convergent pathway starting from a pre-functionalized 1-bromo-3,5-dimethoxybenzene precursor remains the most strategically sound approach.

The Delépine reaction is a classical method for synthesizing primary amines from active alkyl halides using hexamethylenetetramine followed by acidic hydrolysis. organic-chemistry.orgalfa-chemistry.comwikipedia.org Its direct application to produce a ketone is not possible. However, it could be employed in a longer, more complex synthetic route to generate an amine-containing intermediate, which is then further transformed.

For a related analog, one could theorize a pathway starting from a benzylic halide. For instance, if a synthetic route produced 1-(bromomethyl)-4-bromo-2,6-dimethoxybenzene , the Delépine reaction could be used as follows:

Quaternary Salt Formation : The benzylic bromide reacts with hexamethylenetetramine in a solvent like chloroform to form a quaternary ammonium (B1175870) salt. organic-chemistry.org This reaction proceeds via an Sₙ2 mechanism. organic-chemistry.org

Hydrolysis : The resulting salt is hydrolyzed, typically by refluxing in ethanolic hydrochloric acid, to yield the primary amine, (4-bromo-2,6-dimethoxyphenyl)methanamine hydrochloride . wikipedia.org

To convert this amine intermediate into the target ethanone, several additional steps would be required, such as:

Oxidation of the primary amine to an aldehyde (e.g., 4-bromo-2,6-dimethoxybenzaldehyde).

Reaction of the aldehyde with a methyl Grignard reagent (CH₃MgBr) to form a secondary alcohol.

Oxidation of the secondary alcohol to the final ketone, 1-(4-bromo-2,6-dimethoxyphenyl)ethanone.

This multi-step diversion involving the Delépine reaction is significantly less efficient than direct acylation strategies and is generally not a preferred route for synthesizing aromatic ketones. It is primarily useful when a primary amine is the desired final product or a necessary intermediate for other transformations. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Process Efficiency in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound, especially in complex multi-step syntheses. Key parameters include the choice of solvent and the catalytic system.

The choice of solvent can profoundly influence electrophilic aromatic substitution reactions like Friedel-Crafts acylation and bromination. Solvents can affect the solubility of reagents, the stability of intermediates, and the activity of the catalyst.

For Friedel-Crafts Acylation : Traditional solvents include non-polar options like carbon disulfide (CS₂) and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). Nitrobenzene is sometimes used for less reactive substrates because it can dissolve aluminum chloride, but it is also highly toxic. researchgate.net The solvent's polarity can impact the reaction rate; however, solvents that can coordinate with the Lewis acid catalyst (e.g., ethers, ketones) must be avoided as they will deactivate the catalyst.

For Bromination : Common solvents for electrophilic bromination include acetic acid, carbon tetrachloride (CCl₄), and chloroform (CHCl₃). Acetic acid can facilitate the reaction by helping to polarize the Br-Br bond. The choice of solvent can also influence regioselectivity, particularly in cases where substrate-solvent interactions play a role.

The following table summarizes the general impact of solvent properties on these key reactions.

The catalyst is arguably the most critical component in the Friedel-Crafts acylation step. In electrophilic bromination, a catalyst is often used to increase the electrophilicity of bromine, especially for less activated or deactivated rings.

Friedel-Crafts Acylation Catalysts : A strong Lewis acid is required to generate the highly electrophilic acylium ion from an acyl halide or anhydride. youtube.comAluminum chloride (AlCl₃) is the most common and potent catalyst. Due to the formation of a strong complex with the product ketone, more than one stoichiometric equivalent of AlCl₃ is typically required. libretexts.org Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be used, though they are generally less reactive. libretexts.org For highly activated substrates like dimethoxybenzenes, milder catalysts may suffice and can help prevent side reactions like ether cleavage. researchgate.net

Bromination Catalysts : For activated rings, bromination can often proceed with molecular bromine alone. However, for less reactive substrates or to improve reaction rates, a Lewis acid catalyst such as ferric bromide (FeBr₃) is often added. The catalyst functions by polarizing the Br-Br bond, creating a more potent electrophilic species.

The table below compares common catalytic systems for the key synthetic steps.

Strategies for Isolation and Purification to Achieve Research-Grade Purity

The successful synthesis of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone is contingent not only on the chosen synthetic route but also on the meticulous application of isolation and purification techniques. Achieving research-grade purity, often defined as a purity level exceeding 98-99%, is paramount for its use in further chemical transformations and analytical applications. The purification strategy for this compound, a solid at room temperature, typically involves a multi-step approach combining aqueous work-up, chromatography, and recrystallization to remove unreacted starting materials, reagents, and by-products.

Following the completion of the synthetic reaction, the initial step in isolating the crude 1-(4-bromo-2,6-dimethoxyphenyl)ethanone involves a carefully designed aqueous work-up procedure. This process is crucial for removing inorganic salts and water-soluble impurities. A general work-up may involve quenching the reaction mixture, followed by extraction with a suitable organic solvent.

For instance, a common procedure involves cooling the reaction mixture to room temperature and then treating it with aqueous solutions to neutralize any remaining acidic or basic catalysts and to remove other water-soluble species. The organic layer, containing the desired product, is then separated, washed, dried, and concentrated to yield the crude product.

Column Chromatography

To achieve a higher degree of purity, the crude product is often subjected to column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase. The choice of the solvent system (eluent) is critical for effective separation. For a compound with the polarity of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, a non-polar solvent system is generally employed.

Initial purification may be achieved using a non-polar solvent like hexane (B92381) to elute less polar impurities. A gradual increase in the polarity of the eluent, for example, by introducing ethyl acetate, allows for the elution of the target compound. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 1: Illustrative Solvent Systems for Column Chromatography Purification

| Stationary Phase | Eluent System (v/v) | Purpose |

| Silica Gel | 100% Hexane | Elution of non-polar by-products and unreacted starting materials. |

| Silica Gel | Hexane:Ethyl Acetate (98:2) | Elution of the target compound, 1-(4-bromo-2,6-dimethoxyphenyl)ethanone. |

| Silica Gel | Pentane:Ethyl Acetate (95:5) | Alternative solvent system for the elution of the target compound. |

Recrystallization

The final step in achieving research-grade purity is often recrystallization. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the partially purified compound in a hot solvent and then allowing it to cool slowly, the compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For brominated aromatic compounds, various organic solvents can be effective.

Table 2: Potential Solvents for Recrystallization of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

| Solvent | Rationale |

| Ethanol | Often a good choice for moderately polar compounds. |

| Acetonitrile | Has been shown to be effective for recrystallizing similar brominated aromatic compounds. |

| Petroleum Ether | A non-polar solvent that can be effective for compounds with lower polarity. |

| Toluene | An aromatic solvent that can be suitable for aromatic compounds. |

The purity of the final product can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide quantitative data on the purity of the compound and confirm its chemical identity.

Lack of Specific Research Data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

Following a comprehensive search for documented reaction chemistry and mechanistic studies specifically involving the compound 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, it has been determined that there is a notable absence of detailed, publicly available research findings. Efforts to gather specific data on the reactivity of its ketone carbonyl moiety and its aromatic bromine substituent did not yield sufficient information to construct a thorough and scientifically accurate article as per the requested outline.

The search for nucleophilic addition reactions, reductive transformations, oxidative cleavages, cross-coupling reactions (such as Suzuki-Miyaura), and nucleophilic aromatic substitutions for this particular molecule did not return specific examples, datasets, or mechanistic investigations. While general principles of reactivity for the functional groups present in 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone are well-established in organic chemistry, applying these general principles without specific published research on this compound would be speculative.

Information available in the public domain often pertains to isomers, such as 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone, or related bromo-dimethoxyacetophenone derivatives. However, the unique steric and electronic environment created by the 2,6-dimethoxy substitution pattern means that data from other isomers cannot be reliably extrapolated to the target compound.

Consequently, due to the lack of specific research data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, it is not possible to provide a detailed and evidence-based article that adheres to the required scientific rigor and the specific sections and subsections of the requested outline.

Reactivity of the Aromatic Bromine Substituent

Reductive Debromination and Hydrogenation Studies

The presence of a bromine atom on the aromatic ring and a carbonyl group allows for selective reduction reactions.

Reductive Debromination: The carbon-bromine bond in aryl bromides can be cleaved under reductive conditions, a process known as reductive dehalogenation. This is a valuable synthetic transformation for removing halogen atoms that may have been used as protecting or directing groups. Common methods for the reductive dehalogenation of aryl bromides include catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.comresearchgate.net For instance, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like sodium hypophosphite, is effective in removing bromine from aromatic rings. organic-chemistry.orgsci-hub.se The reaction proceeds under neutral conditions, and bromides are generally reduced more readily than chlorides. organic-chemistry.orgresearchwithrutgers.com This selectivity allows for the removal of bromine in the presence of other functional groups, including ketones. organic-chemistry.orgorganic-chemistry.org

In the case of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, reductive debromination would yield 1-(2,6-dimethoxyphenyl)ethanone. The general conditions for such a transformation are presented in the table below.

| Reagent System | Catalyst | Solvent | Temperature | Product |

| H₂ | 10% Pd/C | Ethanol | Room Temperature | 1-(2,6-dimethoxyphenyl)ethanone |

| NaH₂PO₂ | 10% Pd/C | Ethanol/Water | Reflux | 1-(2,6-dimethoxyphenyl)ethanone |

| HCOONH₄ | 10% Pd/C | Methanol | Reflux | 1-(2,6-dimethoxyphenyl)ethanone |

Hydrogenation of the Carbonyl Group: The ketone functional group can be reduced to a secondary alcohol or completely to a methylene group. Catalytic hydrogenation is a common method for the reduction of acetophenones. semanticscholar.orgnih.gov For example, hydrogenation over a palladium catalyst can convert acetophenone (B1666503) to 1-phenylethanol or further to ethylbenzene, depending on the reaction conditions. semanticscholar.org The transformation to ethylbenzene typically involves a hydrogenation-dehydration mechanism, which is favored by acidic supports for the catalyst. semanticscholar.org

For 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, selective hydrogenation of the ketone to form 1-(4-bromo-2,6-dimethoxyphenyl)ethanol could be achieved using milder reducing agents like sodium borohydride to avoid concurrent debromination. More vigorous conditions, such as those used for complete reduction to an ethyl group, would likely also result in the removal of the bromine atom.

Transformations Involving the Methoxy Substituents

The two methoxy groups on the aromatic ring are relatively stable ether linkages. However, they can undergo cleavage under specific conditions and significantly influence the reactivity of the aromatic ring.

The cleavage of aryl methyl ethers to the corresponding phenols is a common transformation in organic synthesis. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.comnih.govnih.gov This reaction is typically carried out in an inert solvent like dichloromethane at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govmdma.ch It is generally recommended to use one equivalent of BBr₃ per methoxy group to ensure complete demethylation. mdma.ch

The demethylation of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone with BBr₃ would be expected to yield 1-(4-bromo-2,6-dihydroxyphenyl)ethanone.

| Reagent | Solvent | Temperature | Product |

| Boron Tribromide (BBr₃) | Dichloromethane | 0 °C to Room Temperature | 1-(4-bromo-2,6-dihydroxyphenyl)ethanone |

| Pyridinium Chloride | (molten) | High Temperature | 1-(4-bromo-2,6-dihydroxyphenyl)ethanone |

| Sodium Ethanethiolate (NaSEt) | N,N-Dimethylformamide (DMF) | High Temperature | 1-(4-bromo-2,6-dihydroxyphenyl)ethanone |

The methoxy group is a strongly activating substituent in electrophilic aromatic substitution reactions. vaia.comminia.edu.eg It donates electron density to the benzene (B151609) ring through a resonance effect, which is stronger than its electron-withdrawing inductive effect. vaia.com This increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. ualberta.cawizeprep.com

Methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. vaia.comyoutube.com In 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, the two methoxy groups are at positions 2 and 6. The para position (4) is already substituted with a bromine atom. The remaining ortho positions relative to the methoxy groups are positions 3 and 5. Therefore, any further electrophilic aromatic substitution would be directed to these positions. The acetyl group, being a deactivating meta-director, would also favor substitution at the 3 and 5 positions, which are meta to it. The combined directing effects of the three substituents would strongly favor substitution at the 3 and 5 positions.

Pyrolytic Degradation Studies and Thermal Stability Analysis

The thermal decomposition of brominated flame retardants, which are often complex brominated aromatic compounds, typically occurs at elevated temperatures and can lead to the formation of various smaller molecules. researchgate.netcetjournal.it The pyrolysis of substituted acetophenone-based polymers has also been studied, providing insight into the fragmentation of the acetophenone moiety. tandfonline.comtandfonline.comresearchgate.net

Based on the structure of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, the expected thermal decomposition products would likely arise from the cleavage of the weakest bonds. Potential decomposition products could include:

Brominated phenols and anisoles: Cleavage of the bond between the acetyl group and the aromatic ring could lead to the formation of brominated dimethoxyphenols or related compounds.

Lower brominated compounds: Homolytic cleavage of the C-Br bond can occur at high temperatures, leading to debromination. researchgate.net

Simple gases: Fragmentation of the substituents could produce methane (from methoxy and acetyl groups), carbon monoxide (from the carbonyl group), and hydrogen bromide. cetjournal.it

A hypothetical table of potential thermal decomposition products is provided below.

| Product Name | Chemical Formula | Formation Pathway |

| 4-Bromo-2,6-dimethoxyphenol | C₈H₉BrO₃ | Cleavage of the acetyl group |

| 1,3-Dibromo-2,5-dimethoxybenzene | C₈H₈Br₂O₂ | Rearrangement and disproportionation |

| Methane | CH₄ | Fragmentation of methoxy/acetyl groups |

| Carbon Monoxide | CO | Fragmentation of the carbonyl group |

| Hydrogen Bromide | HBr | Reaction of bromine radicals with hydrogen donors |

The thermal fragmentation of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone would likely proceed through radical mechanisms. youtube.com The initiation step would involve the homolytic cleavage of the weakest bond in the molecule. The C-Br bond is a likely candidate for initial cleavage, as is the bond between the carbonyl carbon and the aromatic ring.

The fragmentation patterns observed in the mass spectrometry of substituted acetophenones and brominated aromatic compounds can provide clues to the likely thermal fragmentation pathways. youtube.comlibretexts.orgmiamioh.eduyoutube.com Common fragmentation patterns for ketones involve cleavage of the C-C bonds adjacent to the carbonyl group (alpha-cleavage). miamioh.edu For 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, this would lead to the loss of a methyl radical or the brominated dimethoxyphenyl radical.

A plausible, though simplified, mechanistic pathway for thermal fragmentation could involve the following steps:

Initiation: Homolytic cleavage of the C-Br bond to form a 1-(2,6-dimethoxyphenyl)ethanone radical and a bromine radical.

Propagation: The bromine radical can abstract a hydrogen atom from a methoxy or acetyl group, leading to the formation of HBr and a new organic radical. This new radical can then undergo further fragmentation.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring or the bond between the carbonyl group and the methyl group.

Termination: Combination of two radical species to form a stable molecule.

Advanced Spectroscopic Characterization and Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR spectra or assigned chemical shift data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone were found.

No data from 2D NMR experiments (COSY, HSQC, HMBC, or NOESY) for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is available in the literature.

While no solid-state NMR (ssNMR) studies have been published for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, this technique is a powerful tool for investigating polymorphism and crystal packing in related pharmaceutical and organic compounds. For instance, ssNMR can distinguish between different crystalline forms (polymorphs) by detecting subtle differences in the local chemical environment of atoms, which manifest as variations in chemical shifts. This is particularly useful for characterizing materials where single crystals suitable for X-ray diffraction cannot be grown.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

No high-resolution mass spectrometry data, including exact mass measurements or fragmentation analysis, has been reported for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Lattice Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone. Therefore, definitive data on its molecular geometry, bond lengths, bond angles, and crystal lattice parameters are not available.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Identification and Molecular Vibrations

No experimental FT-IR or Raman spectra for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone have been published. Such spectra would be used to identify characteristic vibrational modes for its functional groups, such as the carbonyl (C=O) stretch of the ethanone (B97240) moiety, C-O stretches of the methoxy (B1213986) groups, and vibrations of the substituted benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the molecule's chromophores—the parts of the molecule that absorb light—and the nature of its electronic transitions.

The primary chromophore in 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is the substituted acetophenone (B1666503) system. This consists of a benzene ring conjugated with a carbonyl group (C=O). The UV-Vis spectrum of such a system is typically characterized by two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the conjugated carbonyl group. For acetophenone itself, this transition (referred to as the E2 band) typically appears around 245-250 nm. researchgate.net Substituents on the benzene ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift). The two electron-donating methoxy groups (-OCH3) and the halogen (bromine) atom in 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone are expected to cause a bathochromic shift of this band due to their auxochromic effects.

n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to a π* antibonding orbital. In acetophenone, this transition is often observed as a weaker band or shoulder in the region of 280-320 nm. researchgate.net This transition is characteristically weak because it is symmetry-forbidden.

In the case of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, significant steric hindrance is caused by the two methoxy groups at the ortho positions (positions 2 and 6) relative to the acetyl group. Research on other substituted acetophenones has shown that such steric crowding can force the carbonyl group out of the plane of the benzene ring. sigmaaldrich.com This twisting reduces the extent of conjugation between the carbonyl group and the aromatic ring. As a consequence, the spectrum may exhibit a hypsochromic (blue) shift, and the main absorption peaks may more closely resemble those of the substituted benzene ring rather than a fully conjugated system. sigmaaldrich.com

While specific experimental data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is not widely published, the expected UV-Vis absorption characteristics can be summarized based on the analysis of its structural components and comparison with related substituted acetophenones.

Table 1: Expected UV-Vis Spectroscopic Data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

| Electronic Transition | Associated Chromophore | Expected Absorption Region (λmax) | Relative Intensity (ε) |

| π → π | Substituted Benzene Ring | ~250 - 280 nm | High |

| n → π | Carbonyl Group (C=O) | ~300 - 340 nm | Low |

Computational and Theoretical Investigations of 1 4 Bromo 2,6 Dimethoxyphenyl Ethanone

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

No published data is available.

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Molecular Dynamics Simulations for Investigating Solution-Phase Behavior and Intermolecular Interactions

No published data is available.

Reaction Mechanism Elucidation Through Computational Transition State Modeling

No published data is available.

Structure-Reactivity Relationship (SRR) Modeling for Predictive Chemistry

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. For 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, SRR models can be developed to predict its behavior in various chemical transformations. These models are typically built using a set of molecular descriptors that quantify different aspects of the molecule's structure.

The reactivity of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone is primarily influenced by the electronic and steric effects of its substituents: the bromo group and the two methoxy (B1213986) groups on the phenyl ring, as well as the acetyl group.

Electronic Effects:

The two methoxy groups (-OCH3) at positions 2 and 6 are strong electron-donating groups due to resonance, increasing the electron density on the aromatic ring. This enhanced electron density can influence the regioselectivity of electrophilic aromatic substitution reactions.

The bromo group (-Br) at position 4 is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para- director in electrophilic aromatic substitution.

The acetyl group (-COCH3) is a deactivating, meta-directing group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.

Steric Effects:

The two methoxy groups at the ortho positions (2 and 6) exert significant steric hindrance around the acetyl group. This steric crowding can influence the accessibility of the carbonyl carbon to nucleophiles and may affect the conformation of the molecule.

A hypothetical SRR model for predicting the rate of a nucleophilic addition to the carbonyl group in a series of substituted acetophenones, including 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, might incorporate descriptors such as:

Hammett constants (σ): To quantify the electronic effect of the substituents on the aromatic ring.

Taft steric parameters (Es): To account for the steric hindrance caused by the ortho-methoxy groups.

Calculated electronic properties: Such as the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be obtained from quantum chemical calculations (e.g., Density Functional Theory - DFT). A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Hypothetical Data for SRR Modeling of Substituted Acetophenones:

| Compound | Substituents | Hammett Constant (Σσ) | Taft Steric Parameter (Es) | LUMO Energy (eV) | Predicted Relative Rate |

| Acetophenone (B1666503) | H | 0 | 0 | -1.5 | 1.0 |

| 4-Nitroacetophenone | 4-NO2 | 0.78 | 0 | -2.5 | 5.2 |

| 4-Methoxyacetophenone | 4-OCH3 | -0.27 | 0 | -1.2 | 0.5 |

| 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone | 4-Br, 2,6-(OCH3)2 | ~0.01 | ~-1.1 | -1.4 | ~0.8 |

Validation of Computational Models Against Experimental Observables

The reliability of computational models is contingent upon their validation against experimental data. For 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, computational predictions can be compared with various experimental observables to assess the accuracy of the theoretical methods employed.

Common validation procedures include:

Geometric Parameters: Calculated bond lengths and angles from geometry optimization can be compared with experimental data obtained from X-ray crystallography.

Spectroscopic Data:

Infrared (IR) Spectroscopy: The vibrational frequencies calculated from computational models can be compared with the experimental IR spectrum. A good correlation between the calculated and experimental peak positions and intensities indicates the accuracy of the model in describing the molecule's vibrational modes. For instance, a DFT study on bromo-substituted acetophenones demonstrated good agreement between the calculated and experimental IR spectra for C-Br stretching vibrations researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts can be compared with experimental NMR data to validate the accuracy of the calculated electronic environment of the nuclei.

Thermochemical Data: Calculated enthalpies of formation and reaction energies can be compared with experimentally determined values from calorimetry.

Reactivity and Reaction Outcomes: The predicted regioselectivity or stereoselectivity of a reaction involving 1-(4-bromo-2,6-dimethoxyphenyl)ethanone can be compared with the experimentally observed product distribution.

Hypothetical Comparison of Calculated and Experimental Data for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone:

| Property | Computational Prediction (DFT B3LYP/6-31G*) | Experimental Observable |

| IR Frequency (C=O stretch) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 198.5 ppm | 200.1 ppm |

| Bond Length (C-Br) | 1.905 Å | 1.900 Å (from X-ray) |

| Reaction Barrier (Hypothetical) | 15.2 kcal/mol | 14.8 kcal/mol (from kinetics) |

The validation process is crucial for refining computational models and ensuring their predictive power for designing new molecules and understanding their chemical behavior.

Advanced Analytical Method Development and Validation for Research Quality Control

Chromatographic Method Development and Optimization for Purity and Impurity Profiling

Chromatographic techniques are central to separating and quantifying 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone from its synthetic precursors, by-products, and potential degradants. The goal is to develop methods that are sensitive, specific, and robust for accurately determining purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile substituted acetophenones. psu.edu The development of an effective HPLC method requires careful optimization of several parameters to achieve adequate separation. amazonaws.com For 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, a reversed-phase (RP) HPLC method is typically suitable. sielc.comsielc.com The aromatic ring and ketone group act as a chromophore, allowing for sensitive ultraviolet (UV) detection. psu.edu

Method development would involve assessing various stationary phases, mobile phase compositions, and detector wavelengths. A C18 column is a common starting point for separating substituted aromatic compounds. psu.edu The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be acidified with formic or phosphoric acid to improve peak shape. sielc.comsielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. psu.edu |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Common mobile phase for RP-HPLC, with acid to ensure protonation and good peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for resolving complex impurity profiles. psu.edu |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic structure provides strong UV absorbance. DAD allows for peak purity analysis. |

| Injection Vol. | 10 µL | Standard volume, adjustable based on concentration and sensitivity needs. |

This table presents a hypothetical but scientifically grounded starting point for method development.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. For halogenated aromatic compounds, GC is frequently employed, often coupled with mass spectrometry. nih.govresearchgate.net However, a critical consideration for 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone is its thermal stability. Some complex molecules, particularly substituted phenethylamines, can undergo on-column reactions or degradation at the high temperatures of the GC injector port, leading to inaccurate results. psu.edu

Therefore, initial GC method development should include a study to confirm that the compound does not degrade during analysis. This can be achieved by varying the injector temperature and observing if new peaks appear or if the main peak area decreases disproportionately. Using a non-polar stationary phase, such as one based on dimethylpolysiloxane, is often suitable for separating regioisomers of brominated compounds. researchgate.net

Hyphenated Techniques for Comprehensive Characterization and Quantitative Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a high degree of specificity and sensitivity, making them indispensable for comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential tools for the definitive identification and quantification of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, especially at trace levels. nih.govresearchgate.net

GC-MS: This technique combines the separation power of GC with the identification capabilities of MS. researchgate.net For 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone, GC-MS analysis would provide a retention time and a mass spectrum. The mass spectrum is particularly informative due to the presence of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. nih.gov This results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragment ions, which is a powerful confirmation of the compound's identity. nih.gov

LC-MS/MS: This method is highly sensitive and specific, making it ideal for detecting the parent compound and its potential metabolites in complex biological matrices. bohrium.comnih.govnih.gov The technique allows for the selection of a specific parent ion, its fragmentation, and the monitoring of specific product ions, a process known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.gov This minimizes matrix interference and allows for very low limits of detection. nih.gov Studies on related brominated phenethylamines have demonstrated the utility of LC-MS/MS for pharmacokinetic analysis and metabolite identification. bohrium.comnih.gov

Development of Robust Analytical Protocols for Research Reproducibility

For an analytical method to be useful for quality control, it must be validated to ensure it is fit for its intended purpose. psu.edu Validation demonstrates that the method is reliable, reproducible, and accurate. amazonaws.com Following guidelines such as those from the International Council for Harmonisation (ICH) or national pharmacopoeias, a validation protocol would be established. edqm.eu

The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. edqm.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, short interval) and intermediate precision (within-lab variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 2: Typical Validation Parameters for a Quantitative Impurity HPLC Method

| Validation Characteristic | Acceptance Criteria (Example) | Purpose |

| Specificity | Peak purity index > 0.995; Baseline resolution between analyte and known impurities. | Ensures the signal is only from the target compound. edqm.eu |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |

| Accuracy (Recovery) | 80-120% recovery of spiked impurity | Verifies the method's correctness. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5% | Shows consistency of results in the short term. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Acceptable precision and accuracy at this level. | Defines the lower limit for reliable measurement. |

| Robustness | RSD of results should remain within acceptable limits after minor changes (e.g., pH, flow rate). | Demonstrates the method's reliability during normal use. |

Interlaboratory Comparison Studies for Method Validation

While single-laboratory validation demonstrates a method's performance under a specific set of conditions, an interlaboratory comparison study (also known as a round-robin study) is the ultimate test of a method's reproducibility and transferability. In such a study, aliquots of the same homogeneous sample of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone would be sent to multiple independent laboratories.

Q & A

Q. Example Metrics :

- Bond Length (C-Br): 1.89–1.91 Å

- Dihedral Angle (OCH₃ groups): 120–125°

Advanced: What computational strategies predict the electronic properties and reactivity of 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability.

Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. Example NMR Discrepancies :

| Proton Environment | Reported δ (ppm) | Resolved δ (ppm) |

|---|---|---|

| OCH₃ | 3.85–3.90 | 3.88 (s, 6H) |

| Aromatic H | 6.70–7.10 | 6.95 (s, 2H) |

Advanced: What strategies optimize regioselective bromination in dimethoxyacetophenone derivatives?

Methodological Answer:

Regioselectivity is influenced by directing groups and steric effects:

Meta-Directing Effects : Methoxy groups at 2,6-positions direct Br to the para-position.

Catalyst Choice : FeBr₃ enhances electrophilic substitution, while NBS/AIBN favors radical pathways.

Kinetic Control : Low temperatures (-10°C) minimize side products.

Q. Case Study :

- Undesired Product : 3-Bromo isomer forms at >40°C due to thermodynamic control.

- Solution : Use NBS at 0°C for >90% para-selectivity .

Basic: How is this compound utilized as a reference standard in analytical chemistry?

Methodological Answer:

Chromatography : HPLC/GC calibration using retention time (tᵣ = 8.2 min, C18 column, acetonitrile:H₂O = 70:30).

Spectroscopy : UV-Vis λₘₐₓ = 275 nm (ε = 1.2×10⁴ L/mol·cm) for quantification .

Advanced: What role does 1-(4-Bromo-2,6-dimethoxyphenyl)ethanone play in medicinal chemistry research?

Methodological Answer:

It serves as a precursor for bioactive molecules:

Chalcone Synthesis : Base-catalyzed aldol condensation with benzaldehydes yields antiproliferative agents .

Heterocyclic Derivatives : Cyclization with hydrazines forms pyrazoles for kinase inhibition studies .

Q. Biological Data :

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| Chalcone analog | 12.4 | Pancreatic cancer cells |

| Pyrazole analog | 8.7 | EGFR kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.